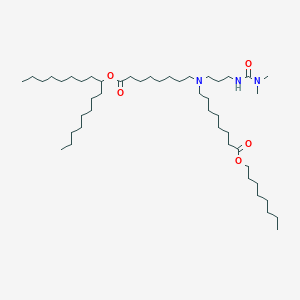
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound It features a long hydrocarbon chain with multiple functional groups, including ureido, octyloxy, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including:
Formation of the Ureido Group: This can be achieved by reacting an amine with an isocyanate.
Attachment of the Octyloxy Group: This step may involve etherification reactions.
Formation of the Amino Group: This can be done through reductive amination or other amine-forming reactions.
Final Assembly: The final step would involve coupling the various fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation at the amino or hydrocarbon chain, forming oxides or ketones.
Reduction: Reduction reactions could target the ureido group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the amino or ureido groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like alkoxides or amines.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the synthesis of polymers or nanomaterials.
Biology and Medicine
Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design.
Bioconjugation: It could be used to modify biomolecules for research or therapeutic purposes.
Industry
Surfactants: The compound’s amphiphilic nature could make it useful in formulations of surfactants or emulsifiers.
Coatings: Its chemical stability might make it suitable for use in protective coatings.
作用機序
The mechanism of action would depend on the specific application. In drug development, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The ureido and amino groups could form hydrogen bonds or ionic interactions with biological targets, while the hydrocarbon chain might influence membrane permeability.
類似化合物との比較
Similar Compounds
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Similar compounds might include other long-chain hydrocarbons with ureido and amino groups.
Octyloxy Derivatives: Compounds with similar octyloxy groups might share some chemical properties.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other compounds, potentially offering unique reactivity and applications.
特性
分子式 |
C47H93N3O5 |
|---|---|
分子量 |
780.3 g/mol |
IUPAC名 |
octyl 8-[3-(dimethylcarbamoylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C47H93N3O5/c1-6-9-12-15-20-27-35-44(36-28-21-16-13-10-7-2)55-46(52)38-30-23-19-25-32-41-50(42-34-39-48-47(53)49(4)5)40-31-24-18-22-29-37-45(51)54-43-33-26-17-14-11-8-3/h44H,6-43H2,1-5H3,(H,48,53) |
InChIキー |
QROKRPGVRANEFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


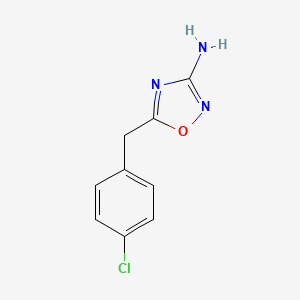
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363569.png)
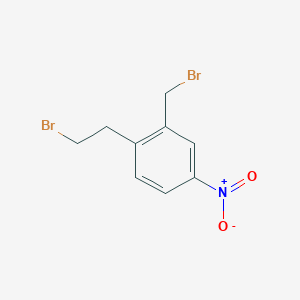
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
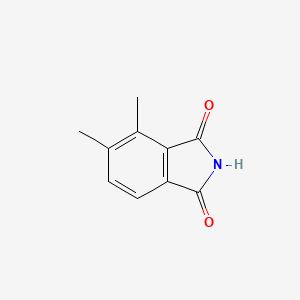
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
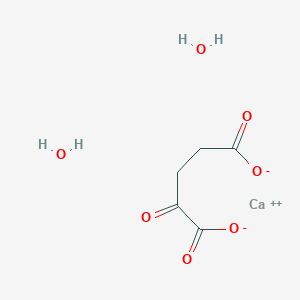

![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
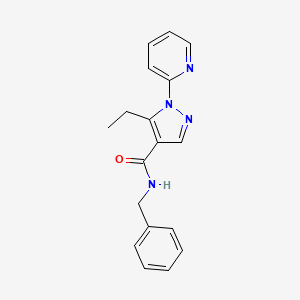
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
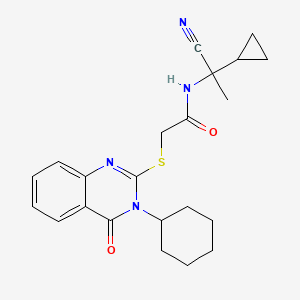
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
